

2-Chloro-5-hydroxymethylpyridine physical properties

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Compound of Interest

Compound Name: 2-Chloro-5-hydroxymethylpyridine

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An In-Depth Technical Guide to the Physical Properties of **2-Chloro-5-hydroxymethylpyridine**
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and chemical properties of **2-Chloro-5-hydroxymethylpyridine**, a key intermediate in the pharmaceutical and agrochemical industries. As a Senior Application Scientist, my objective is to present this information with technical accuracy and practical, field-proven insights to support your research and development endeavors.

Compound Identification and Molecular Structure

2-Chloro-5-hydroxymethylpyridine is a substituted pyridine derivative. The presence of a chlorine atom, a hydroxyl group, and the pyridine ring structure confers specific reactivity and physical characteristics that are crucial for its application in synthesis.

- IUPAC Name: (6-Chloropyridin-3-yl)methanol[1]
- Synonyms: 6-Chloro-3-pyridinemethanol, 2-Chloro-5-(hydroxymethyl)pyridine[1][2]
- CAS Number: 21543-49-7[1]
- Molecular Formula: C₆H₆ClNO[2]
- Molecular Weight: 143.57 g/mol [1]

- Chemical Structure:

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Caption: Molecular structure of **2-Chloro-5-hydroxymethylpyridine**.

Core Physical and Chemical Properties

The physical properties of a compound are fundamental to its handling, reaction setup, purification, and formulation. The data presented below has been consolidated from various authoritative sources.

Property	Value	Source(s)
Appearance	White to brown powder or low melting solid	[2]
Melting Point	51-54 °C (lit.)	[2]
Boiling Point	120 °C at 0.4 mmHg	[2]
Density	1.280 g/cm ³	[2]
Solubility	Soluble in Methanol	[2]
Flash Point	>230 °F (>110 °C)	[2]
pKa (Predicted)	13.32 ± 0.10	[2]

Expert Insights: The melting point range of 51-54 °C suggests that the compound is a solid at room temperature, which simplifies weighing and handling compared to a liquid.[2] Its solubility in methanol indicates that polar protic solvents are suitable for reactions and purification processes like recrystallization or chromatography.[2] The high boiling point, even under reduced pressure, implies low volatility, reducing inhalation risks during handling but requiring vacuum distillation for purification if necessary.[2]

Spectroscopic Profile

While specific spectra are proprietary to the analyzing entity, the structural features of **2-Chloro-5-hydroxymethylpyridine** allow for a reliable prediction of its spectral characteristics.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene ($-\text{CH}_2$) protons, and a broad singlet for the hydroxyl ($-\text{OH}$) proton which is exchangeable with D_2O . The aromatic signals will exhibit splitting patterns (doublets and a doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene-like system.
- ^{13}C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine will be downfield, as will the aromatic carbons, while the methylene carbon will appear in the aliphatic region.
- Infrared (IR) Spectroscopy: Key expected peaks include a broad absorption band around $3200\text{--}3400\text{ cm}^{-1}$ for the O-H stretch of the alcohol, C-H stretching for the aromatic ring just above 3000 cm^{-1} , and C=C/C=N stretching in the $1400\text{--}1600\text{ cm}^{-1}$ region. A C-Cl stretching band would be observed in the fingerprint region, typically around $600\text{--}800\text{ cm}^{-1}$.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthiness and reproducibility, protocols must be designed as self-validating systems. The following workflows exemplify this principle.

Protocol 1: Melting Point Determination

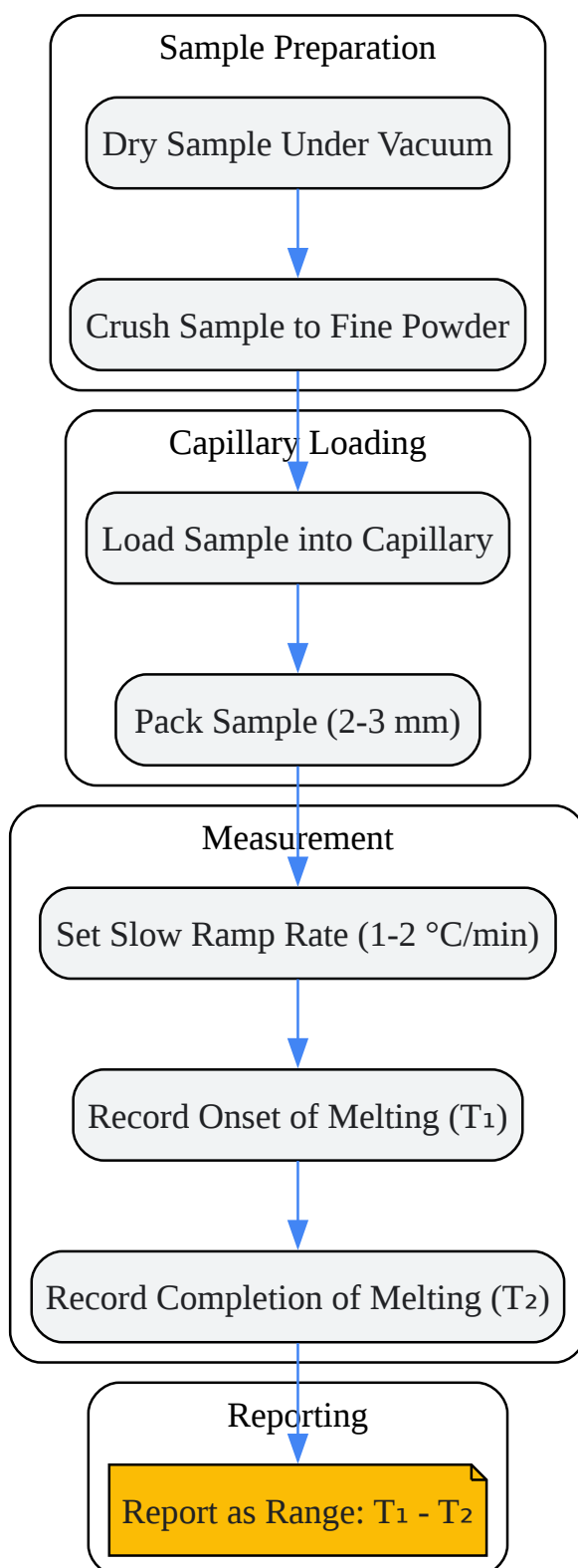
This protocol uses a calibrated digital melting point apparatus, a standard for obtaining accurate and reproducible data.

Objective: To determine the melting point range of a solid sample of **2-Chloro-5-hydroxymethylpyridine**.

Methodology:

- Sample Preparation:
 - Ensure the sample is completely dry and free of solvent, as impurities can depress and broaden the melting point range. This is achieved by drying the sample under vacuum.
 - Finely crush a small amount of the solid into a powder to ensure uniform heat transfer.
- Capillary Loading:

- Tap the open end of a capillary tube into the powdered sample to collect a small amount.
- Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm. A tightly packed sample prevents air pockets and ensures accurate measurement.
- Apparatus Setup:
 - Use a calibrated melting point apparatus. Calibration is crucial and should be regularly checked with certified standards (e.g., caffeine, vanillin).
 - Set a ramp rate of 1-2 °C per minute. A slow ramp rate is critical for accurately observing the onset and completion of melting, especially near the expected melting point.
- Measurement:
 - Insert the loaded capillary into the apparatus.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample becomes a clear liquid (T_2).
 - The melting point is reported as the range $T_1 - T_2$. A narrow range (<2 °C) is indicative of high purity.



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Caption: Workflow for accurate melting point determination.

Protocol 2: Sample Preparation for NMR Spectroscopy

Objective: To prepare a sample of **2-Chloro-5-hydroxymethylpyridine** for ^1H and ^{13}C NMR analysis.

Methodology:

- **Sample Weighing:** Accurately weigh 10-20 mg of the high-purity compound.
- **Solvent Selection:** Choose a suitable deuterated solvent. Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) are common choices. DMSO-d_6 is often preferred for its ability to dissolve a wide range of compounds and for clearly observing exchangeable protons like -OH.
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample in a clean vial. Gently vortex or sonicate to ensure complete dissolution.
- **Transfer:** Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This prevents issues with magnetic field shimming.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Safety, Handling, and Storage

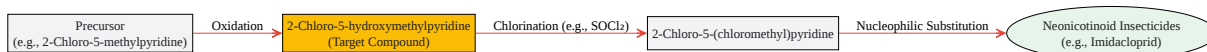
Adherence to safety protocols is paramount when working with any chemical intermediate.

- **GHS Hazard Classification:** **2-Chloro-5-hydroxymethylpyridine** is classified as an irritant.
[2]
 - **Hazard Statements:** H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
 - **Signal Word:** Warning.[1]

- Precautionary Measures & Personal Protective Equipment (PPE):
 - Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[3]
 - Personal Protection: Wear appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), safety goggles, and chemical-resistant gloves.
 - Handling: Avoid breathing dust.[3] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[3]
- Storage:
 - Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[2]
 - It is classified under Storage Class Code 11 as a combustible solid.

Role in Synthesis: A Critical Intermediate

2-Chloro-5-hydroxymethylpyridine is a valuable building block primarily due to the reactivity of its functional groups. The hydroxyl group can be readily converted into other functionalities, such as a chloromethyl group, creating the highly reactive intermediate 2-chloro-5-(chloromethyl)pyridine (CAS 70258-18-3).[4] This subsequent intermediate is a cornerstone in the synthesis of several neonicotinoid insecticides, including Imidacloprid and Acetamiprid.[5] [6]



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Caption: Synthetic utility of **2-Chloro-5-hydroxymethylpyridine**.

This demonstrates the compound's pivotal role, where the initial hydroxymethyl group serves as a handle for introducing the key electrophilic chloromethyl side chain required for building the final pesticide molecules.

Conclusion

2-Chloro-5-hydroxymethylpyridine is a well-characterized solid with defined physical properties that facilitate its use as a key intermediate in multi-step syntheses. A thorough understanding of its melting point, solubility, and thermal stability, combined with stringent adherence to safety and handling protocols, is essential for its effective and safe application in research and development settings. The protocols and data provided in this guide serve as an authoritative resource for scientists engaged in the fields of medicinal chemistry and agrochemical development.

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